4-Iodo-2,2-dimethyl-tetrahydro-pyran (CAS: 882687-80-1) is a highly specialized, iodine-substituted heterocyclic building block primarily utilized in advanced organic synthesis and medicinal chemistry. Characterized by a tetrahydropyran ring bearing two methyl groups at the 2-position and an iodine atom at the 4-position, this compound serves as a premium electrophilic precursor for C-C bond formation. Its procurement value lies in its ability to efficiently install the sterically hindered 2,2-dimethyltetrahydropyran-4-yl moiety via transition-metal-catalyzed cross-coupling or zinc insertion[1]. Unlike simpler cyclic ethers, its unique substitution pattern provides distinct lipophilic and conformational properties, making it a critical raw material for synthesizing complex pharmaceutical active ingredients, most notably non-peptide GLP-1 receptor agonists[2].
Substituting 4-Iodo-2,2-dimethyl-tetrahydro-pyran with generic alternatives like 4-iodo-tetrahydropyran or 4-bromo-2,2-dimethyl-tetrahydro-pyran severely compromises both process efficiency and downstream product viability. In medicinal chemistry, the 2,2-dimethyl groups are not merely structural variations; they provide essential steric shielding that prevents rapid oxidative metabolism at the adjacent oxygen atom, a critical requirement for the pharmacokinetic stability of GLP-1 receptor agonists [1]. Furthermore, from a processability standpoint, the iodine leaving group is indispensable for mild-condition metalation. Attempting to use the bromine analog for zinc insertion requires harsher conditions and longer reaction times, which leads to degradation of sensitive intermediates in late-stage functionalization workflows. Consequently, buyers must procure the exact iodinated, dimethylated compound to ensure both high coupling yields and the required biological efficacy of the final synthesized molecules [2].
In the synthesis of complex indole-based intermediates, 4-Iodo-2,2-dimethyl-tetrahydro-pyran demonstrates rapid and efficient conversion to the corresponding organozinc reagent. Under standard conditions (zinc powder, TMSCl, 1,2-dibromoethane in DMF at room temperature), the iodine derivative achieves complete metalation in approximately 20 minutes [1]. In contrast, generic secondary alkyl bromides typically require elevated temperatures or significantly extended reaction times (>2 hours) to achieve comparable insertion, often resulting in lower overall yields due to side reactions.
| Evidence Dimension | Zinc insertion reaction time at 20 °C |
| Target Compound Data | ~20 minutes |
| Comparator Or Baseline | Secondary alkyl bromides (>120 minutes or requires heating) |
| Quantified Difference | 6x reduction in reaction time at ambient temperature |
| Conditions | Zn powder, TMSCl, 1,2-dibromoethane, DMF, 20 °C |
Rapid, room-temperature metalation minimizes the thermal degradation of sensitive substrates, directly improving the yield and throughput of multi-step pharmaceutical syntheses.
4-Iodo-2,2-dimethyl-tetrahydro-pyran is highly effective in sustainable, iron-catalyzed alkyl-alkyl cross-coupling reactions. When reacted with (1,3-dioxan-2-yl)ethylmagnesium bromide using an iron(II) acetate catalyst and an imidazolium ligand at 20 °C, the compound delivers an 83% isolated yield within 8 hours [1]. Unactivated secondary alkyl chlorides fail to undergo efficient coupling under these mild, low-temperature iron-catalyzed conditions, typically yielding <10% product.
| Evidence Dimension | Cross-coupling yield with alkyl Grignard reagents |
| Target Compound Data | 83% yield |
| Comparator Or Baseline | Unactivated secondary alkyl chlorides (<10% yield) |
| Quantified Difference | >70% absolute increase in product yield |
| Conditions | Fe(OAc)2, 1,3-bis(mesityl)imidazolium chloride, THF, 20 °C, 8h |
Enables the use of inexpensive, environmentally benign iron catalysts instead of precious metals for complex C-C bond formations, reducing overall process costs.
The introduction of the heavy iodine atom and the two methyl groups significantly alters the physical properties of the tetrahydropyran core. 4-Iodo-2,2-dimethyl-tetrahydro-pyran exhibits a predicted boiling point of 220.6 °C . This is a substantial elevation compared to the parent unsubstituted tetrahydropyran, which boils at 88 °C. The higher boiling point translates to drastically reduced volatility at standard laboratory and manufacturing temperatures.
| Evidence Dimension | Boiling Point (Volatility indicator) |
| Target Compound Data | 220.6 °C |
| Comparator Or Baseline | Unsubstituted tetrahydropyran (88 °C) |
| Quantified Difference | 132.6 °C increase in boiling point |
| Conditions | Standard atmospheric pressure |
Lower volatility simplifies handling, reduces inhalation exposure risks, and minimizes material loss during vacuum purging or inert gas sweeping in large-scale reactors.
This compound is the premier choice for introducing the sterically hindered 2,2-dimethyltetrahydropyran-4-yl motif into pyrazolopyridine and indole scaffolds. Its high reactivity in zinc-mediated metalation and subsequent palladium-catalyzed cross-coupling makes it indispensable for building the lipophilic core of advanced anti-diabetic and anti-obesity drug candidates, where the dimethyl substitution is critical for metabolic stability [1].
Due to the highly electrophilic nature of the carbon-iodine bond, this compound is perfectly suited for modern, green-chemistry workflows employing iron catalysis. It serves as an excellent electrophile for coupling with alkylmagnesium reagents under mild, room-temperature conditions, providing a cost-effective alternative to traditional palladium or nickel-catalyzed pathways for complex aliphatic chain elongation [2].
In drug discovery programs seeking to improve the pharmacokinetic profiles of lead compounds, this building block is utilized to replace standard carbocyclic rings (like cyclohexyl) with an oxygen-containing heterocycle. The specific 2,2-dimethyl substitution pattern provided by this reagent ensures that the resulting bioisostere maintains high lipophilicity while resisting rapid oxidative degradation, making it a superior choice over unsubstituted pyran precursors [1].